9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
“9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that falls under the category of dibenzoxazepinones . Dibenzoxazepinones are a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of dibenzoxazepinones can be achieved through base-promoted protocols . The process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, yielding good to excellent yields of the corresponding heterocycles . Notably, only K3PO4 or K2CO3 is required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis
The molecular structure of dibenzoxazepinones is complex and unique . The molecular weight of a similar compound, 10,11-Dihydrodibenz[b,f]azepine, is 195.2597 . The InChI string representation of its structure is "InChProperties
IUPAC Name |
(6-oxo-5H-benzo[b][1,4]benzoxazepin-4-yl) hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13-8-4-1-2-5-9(8)19-10-6-3-7-11(12(10)14-13)20-21(16,17)18/h1-7H,(H,14,15)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINRFPLPYWZUBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC=C3OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858408 |
Source
|
Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-18-6 |
Source
|
Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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